molecular formula C10H20N2 B2735308 3-(3,3-Dimethylazetidin-1-yl)piperidine CAS No. 1521203-48-4

3-(3,3-Dimethylazetidin-1-yl)piperidine

Cat. No.: B2735308
CAS No.: 1521203-48-4
M. Wt: 168.284
InChI Key: JTTJMYQAUWNMJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,3-Dimethylazetidin-1-yl)piperidine is a chemical compound with the molecular formula C10H20N2 and a molecular weight of 168.28 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is of interest due to its unique structure, which includes a piperidine ring substituted with a 3,3-dimethylazetidinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Dimethylazetidin-1-yl)piperidine typically involves the reaction of piperidine with 3,3-dimethylazetidine under specific conditions. The process may include steps such as:

    Cyclization: Formation of the azetidine ring.

    Substitution: Introduction of the dimethyl groups.

    Coupling: Attachment of the azetidinyl group to the piperidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve bulk manufacturing processes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and scale-up production .

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Dimethylazetidin-1-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Replacement of functional groups.

    Cycloaddition: Formation of additional rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution and cycloaddition reactions. The conditions often involve controlled temperatures and pressures to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

3-(3,3-Dimethylazetidin-1-yl)piperidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3,3-Dimethylazetidin-1-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(3,3-Dimethylazetidin-1-yl)piperidine include other piperidine derivatives such as:

  • 3-(3,3-Dimethylazetidin-1-yl)pyrrolidine
  • 3-(3,3-Dimethylazetidin-1-yl)morpholine
  • 3-(3,3-Dimethylazetidin-1-yl)piperazine

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. This distinct structure can lead to different reactivity and interactions compared to other piperidine derivatives .

Properties

IUPAC Name

3-(3,3-dimethylazetidin-1-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-10(2)7-12(8-10)9-4-3-5-11-6-9/h9,11H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTJMYQAUWNMJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C2CCCNC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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